molecular formula C21H18N4O5S B2953839 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946323-73-5

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2953839
CAS No.: 946323-73-5
M. Wt: 438.46
InChI Key: FHSMNNQBWVABSG-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an imidazo[1,2-b]pyridazine core with a 6-methoxy substituent, linked via a phenyl group to a 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide moiety. The imidazopyridazine scaffold is known for its role in kinase inhibition and antimalarial activity , while the dihydrobenzodioxine-sulfonamide group may enhance solubility and target binding.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-28-21-8-7-20-22-17(13-25(20)23-21)14-3-2-4-15(11-14)24-31(26,27)16-5-6-18-19(12-16)30-10-9-29-18/h2-8,11-13,24H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSMNNQBWVABSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes an imidazo[1,2-b]pyridazine moiety, a benzo[b][1,4]dioxine core, and a sulfonamide group. The molecular formula is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of approximately 396.47 g/mol. The presence of the methoxy group enhances solubility and biological interactions.

Property Value
Molecular FormulaC21H20N4O3SC_{21}H_{20}N_{4}O_{3}S
Molecular Weight396.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The imidazo[1,2-b]pyridazine moiety is known for its role in inhibiting specific enzymes and receptors involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.
  • Signal Transduction Modulation: It may alter signaling pathways that regulate cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the core structure can significantly influence the biological potency of related compounds. For instance, variations in substituents on the imidazo[1,2-b]pyridazine core have shown to enhance antimicrobial activity against pathogens such as Mycobacterium tuberculosis.

Compound Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamideAntimicrobial against M. tuberculosis
3-Methoxyimidazo[1,2-b]pyridazinesActive against various pathogens
Benzoylpyridazyl UreasAnti-tubercular properties

Anticancer Activity

In a study examining the effects of similar compounds on acute myeloid leukemia (AML), derivatives of imidazo[1,2-b]pyridazines were tested for their ability to inhibit FLT3 kinase activity. One compound exhibited an IC50 value of 0.002 μM against the MV4-11 AML cell line, indicating potent anticancer properties .

Antimicrobial Properties

Another investigation highlighted the activity of related compounds against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC90) for these derivatives ranged from 0.63 to 1.26 mM, showcasing their potential as therapeutic agents in treating tuberculosis .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine Derivatives

Compounds sharing the imidazo[1,2-b]pyridazine core but differing in substituents include:

  • 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (39) : Features methylsulfinyl and methylsulfonyl groups, which may improve metabolic stability compared to the methoxy group in the target compound .

Key Differences :

Property Target Compound Compound 39
Core Substituent 6-Methoxy Methylsulfinyl/Methylsulfonyl
Solubility-Enhancing Group Dihydrobenzodioxine-sulfonamide None
Potential Application Kinase inhibition (inferred) Antimalarial

Sulfonamide-Containing Compounds

The sulfonamide group is a critical pharmacophore in both pharmaceuticals and agrochemicals:

  • Sulfosulfuron () : A herbicide with an imidazo[1,2-a]pyridine-sulfonamide structure. Unlike the target compound, it lacks the dihydrobenzodioxine group, which may reduce its bioavailability in mammalian systems .

Key Differences :

Property Target Compound Sulfosulfuron
Core Structure Imidazopyridazine Imidazopyridine
Application Therapeutic (inferred) Herbicidal
Bioavailability Modifiers Dihydrobenzodioxine-sulfonamide Methylpyridine

Physicochemical Properties

Melting points and spectroscopic data from related compounds provide insights:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine (1l): Melting point 243–245°C, suggesting high crystallinity due to nitro and cyano groups . The target compound’s methoxy and sulfonamide groups may lower its melting point.
  • 6-Acetyl-5-methyl-2-phenyl-imidazo[1,2-a][1,5]benzodiazepine (3f) : IR absorption at 1650 cm⁻¹ (C=O stretch) ; the target compound’s sulfonamide group would show distinct S=O stretches near 1150–1350 cm⁻¹.

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